Ph-Bis(C1-N-(C2-NH-Boc)2) Ph-Bis(C1-N-(C2-NH-Boc)2) {2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester is a non-PEG crosslinker.
Brand Name: Vulcanchem
CAS No.: 1807521-06-7
VCID: VC0515814
InChI: InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46)
SMILES: CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C
Molecular Formula: C36H64N6O8
Molecular Weight: 708.94

Ph-Bis(C1-N-(C2-NH-Boc)2)

CAS No.: 1807521-06-7

Cat. No.: VC0515814

Molecular Formula: C36H64N6O8

Molecular Weight: 708.94

Purity: >96% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ph-Bis(C1-N-(C2-NH-Boc)2) - 1807521-06-7

Specification

CAS No. 1807521-06-7
Molecular Formula C36H64N6O8
Molecular Weight 708.94
IUPAC Name tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate
Standard InChI InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46)
Standard InChI Key CUDDHCKPZHRECU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C
Appearance Solid powder

Introduction

Chemical Properties and Structural Characteristics

Ph-Bis(C1-N-(C2-NH-Boc)2) is a complex organic molecule with specific chemical properties that make it particularly suitable for its role as a PROTAC linker. The compound is characterized by the following properties:

ParameterValue
CAS Number1807521-06-7
Molecular FormulaC36H64N6O8
Molecular Weight708.93 g/mol
Density1.093 g/cm³ (Predicted)
IUPAC Nametert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate
SMILES NotationO=C(OC(C)(C)C)NCCN(CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C

The structure of Ph-Bis(C1-N-(C2-NH-Boc)2) features a central phenyl ring with two symmetrical side chains containing tert-butoxycarbonyl (Boc) protected amine groups, which are essential for its functionality in PROTAC synthesis . The alkyl chain components of this molecule provide the necessary flexibility and distance between the two ligands in a PROTAC construct, which is crucial for the formation of the ternary complex required for protein degradation .

Structural Components and Their Functions

The core phenyl ring in Ph-Bis(C1-N-(C2-NH-Boc)2) serves as a rigid scaffold that supports the extended alkyl chains with Boc-protected amine groups. This structural arrangement is intentionally designed to maintain appropriate spacing between the E3 ligase-binding and target protein-binding moieties in the final PROTAC molecule. The Boc protecting groups play a vital role in the synthesis process, preventing unwanted reactions at the amine groups during PROTAC assembly and can be readily cleaved under mild acidic conditions when needed .

Applications in PROTAC Development

Ph-Bis(C1-N-(C2-NH-Boc)2) has established itself as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), which represent a paradigm shift in targeted protein degradation strategies.

Role as a Bifunctional Linker

The primary application of Ph-Bis(C1-N-(C2-NH-Boc)2) is as a bifunctional linker in PROTAC synthesis. PROTACs are heterobifunctional molecules consisting of three essential components:

  • An E3 ubiquitin ligase binding ligand

  • A target protein binding ligand

  • A linker connecting these two functional ends

Ph-Bis(C1-N-(C2-NH-Boc)2) serves as this crucial linker component, providing the necessary spatial arrangement and flexibility between the two ligands. This spatial configuration is vital for enabling the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase machinery .

Advantages in PROTAC Design

The alkyl chain-based structure of Ph-Bis(C1-N-(C2-NH-Boc)2) offers several advantages in PROTAC design:

  • Flexibility: The alkyl chains provide conformational adaptability, allowing the PROTAC to accommodate various spatial arrangements required for ternary complex formation

  • Distance optimization: The linker enables optimal spacing between the two ligands, which is critical for efficient protein degradation

  • Chemical stability: The structure remains stable under physiological conditions, ensuring the PROTAC maintains its functional integrity

These properties make Ph-Bis(C1-N-(C2-NH-Boc)2) particularly valuable in the rational design of PROTACs targeting diverse protein targets.

Mechanism of Action in PROTAC Technology

Understanding the mechanism by which Ph-Bis(C1-N-(C2-NH-Boc)2)-containing PROTACs function provides insight into the importance of this linker in targeted protein degradation.

Ternary Complex Formation

PROTACs containing Ph-Bis(C1-N-(C2-NH-Boc)2) as the linker operate through a multi-step process:

  • The PROTAC simultaneously binds to both the target protein and an E3 ubiquitin ligase

  • This binding brings the target protein into close proximity with the E3 ligase

  • The E3 ligase then catalyzes the transfer of ubiquitin molecules to the target protein

  • The ubiquitinated target protein is subsequently recognized by the 26S proteasome and degraded

The linker properties of Ph-Bis(C1-N-(C2-NH-Boc)2) are crucial for ensuring the correct spatial orientation of the two binding moieties, which directly impacts the efficiency of this process .

Current Research Applications

Research utilizing Ph-Bis(C1-N-(C2-NH-Boc)2) in PROTAC development spans various therapeutic areas, with a particular focus on oncology and other diseases characterized by aberrant protein expression or function.

Cancer Research

PROTACs incorporating Ph-Bis(C1-N-(C2-NH-Boc)2) as the linker have shown promise in targeting various oncogenic proteins, including:

  • Kinases involved in dysregulated signaling pathways

  • Transcription factors traditionally considered undruggable

  • Nuclear proteins that are challenging to target with conventional approaches

The ability to degrade rather than merely inhibit these proteins represents a significant advancement in potential cancer therapeutics.

Beyond Oncology

The applications of Ph-Bis(C1-N-(C2-NH-Boc)2)-based PROTACs extend beyond cancer research to include:

  • Neurodegenerative disorders characterized by protein aggregation

  • Inflammatory conditions with aberrant protein signaling

  • Infectious diseases where degradation of pathogen proteins may offer therapeutic benefits

These diverse applications underscore the versatility of Ph-Bis(C1-N-(C2-NH-Boc)2) as a linker in targeted protein degradation strategies.

Storage ConditionRecommended Duration
Powder at -20°CUp to 3 years
In solvent at -80°CUp to 1 year
In solvent at -20°CUp to 1 month

For optimal results, it is recommended to:

  • Store the powder in separate aliquots to avoid repeated freezing and thawing

  • When preparing stock solutions, select appropriate solvents based on the compound's solubility characteristics

  • For in vitro experiments, prepare fresh solutions whenever possible

Following these storage recommendations ensures the maintenance of compound integrity for research applications.

Future Directions in Ph-Bis(C1-N-(C2-NH-Boc)2) Research

The field of PROTAC development utilizing Ph-Bis(C1-N-(C2-NH-Boc)2) continues to evolve, with several promising research directions:

Linker Optimization

While Ph-Bis(C1-N-(C2-NH-Boc)2) provides a valuable foundation for PROTAC development, ongoing research focuses on structural modifications to enhance:

  • Pharmacokinetic properties to improve in vivo efficacy

  • Cell permeability to increase intracellular concentrations

  • Stability profiles to extend biological half-life

  • Binding kinetics to optimize ternary complex formation

These optimization efforts aim to address current limitations and expand the therapeutic potential of PROTACs.

Expanding Target Scope

Researchers are exploring the versatility of Ph-Bis(C1-N-(C2-NH-Boc)2)-based PROTACs in targeting previously undruggable proteins and expanding the repertoire of potential therapeutic targets . This expansion in target scope represents a significant opportunity for developing novel treatments for challenging diseases.

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